Isolariciresinol

Übersicht

Beschreibung

Isolariciresinol ist eine natürliche Pflanzenverbindung, die zur Klasse der Lignane gehört. Es kommt in verschiedenen Pflanzen vor, wie z. B. der Hetero-Lärche (Cedrus deodara) und ist für seine starken antioxidativen Eigenschaften bekannt. This compound ist ein weißer kristalliner Feststoff mit einem hohen Schmelz- und Siedepunkt.

Wirkmechanismus

Isolariciresinol übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es fängt freie Radikale ab, hemmt die Produktion von Stickstoffmonoxid und verhindert die Selbstaggregation von Amyloid-β. Diese Aktionen tragen zu seinen antioxidativen, entzündungshemmenden und neuroprotektiven Wirkungen bei .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Isolariciresinol kann durch organische Synthesereaktionen, wie z. B. Oxidation und Reduktion, synthetisiert werden. Eine Methode beinhaltet die Trennung und Reinigung von this compound aus Folium Isatidis unter Verwendung einer Reihe von Schritten, darunter Homogenat-Zerkleinerung, Enzymolysis, Negativ-Druck-Kavitations-verstärkte Extraktion, Anreicherung mit Harz, chromatographische Trennung und Kristallisation .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus Pflanzen oder Synthese. Das Extraktionsverfahren kann Lösungsmittel wie alkoholische Lösungsmittel oder saure wässrige Lösungen verwenden, um es aus der Rinde oder den Knospen der ISO-Lärche zu extrahieren. Die Syntheseverfahren umfassen organische Synthesereaktionen, wie z. B. Oxidation und Reduktion .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, wie z. B. spezifischen Temperaturen und pH-Werten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung verschiedener oxidierter Lignane führen, während die Reduktion reduzierte Lignanderivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

This compound hat vielfältige biologische Aktivitäten und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Analyse Chemischer Reaktionen

Types of Reactions

Isolariciresinol undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized lignans, while reduction can produce reduced lignan derivatives .

Wissenschaftliche Forschungsanwendungen

Isolariciresinol has diverse biological activities and is used in various scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Isolariciresinol wird mit anderen Lignanen verglichen, wie z. B.:

Secothis compound: In Leinsamen enthalten und bekannt für seine positiven Ernährungseffekte.

Pinoresinol: In verschiedenen Pflanzen enthalten und weist antioxidative Eigenschaften auf.

Syringaresinol: Bekannt für seine antimikrobiellen und entzündungshemmenden Aktivitäten.

This compound ist aufgrund seiner starken antioxidativen Eigenschaften und seines Vorkommens in bestimmten Pflanzen wie der Hetero-Lärche einzigartig. Seine hohen Schmelz- und Siedepunkte unterscheiden es ebenfalls von anderen Lignanen .

Biologische Aktivität

Isolariciresinol is a lignan compound predominantly found in various plants, including flaxseed, sesame seeds, and certain fruits. Its biological activity has garnered attention due to its potential health benefits, particularly in the context of oxidative stress, inflammation, and cancer prevention. This article delves into the biological activities of this compound, supported by data tables and relevant case studies.

This compound exhibits a chemical structure that allows it to interact with various biological pathways. It is known for its antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. The compound's ability to modulate inflammatory responses has also been documented.

Key Mechanisms:

- Antioxidant Activity : this compound demonstrates significant radical scavenging activity, as evidenced by its IC50 values in DPPH assays (53.0 μM) .

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the modulation of NF-κB signaling pathways .

- Cytoprotective Properties : this compound protects against apoptosis induced by oxidative stress, particularly in endothelial cells .

Antioxidant Activity

This compound's antioxidant capacity has been quantitatively assessed using various assays:

| Assay Type | IC50 Value | Reference |

|---|---|---|

| DPPH Radical Scavenging | 53.0 μM | |

| Ferric Reducing Ability | 33 mmol Fe²⁺/g | |

| H2O2-Induced Cytotoxicity | ↓iROS level at 5 μM |

These results indicate that this compound effectively reduces reactive oxygen species (ROS), contributing to its protective effects against cellular damage.

Anti-inflammatory Activity

This compound has been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, with an IC50 value of 0.87 μM for TNF-α production . This suggests a potent anti-inflammatory effect, which may be beneficial in conditions characterized by chronic inflammation.

Case Studies

-

Endothelial Cell Protection :

A study investigated the protective effects of this compound-9'-O-α-L-arabinofuranoside against H2O2-induced apoptosis in human umbilical vein endothelial cells. The results indicated that this derivative significantly reduced apoptosis through activation of the PI3K/Akt pathway . -

Cancer Cell Lines :

Research involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. For instance, it showed moderate cytotoxicity against HepG2 and A549 cell lines . -

Inflammation in Animal Models :

In vivo studies using tumor-bearing mice treated with this compound showed a significant reduction in IL-6 levels compared to controls, indicating its potential as an anti-cachectic agent .

Eigenschaften

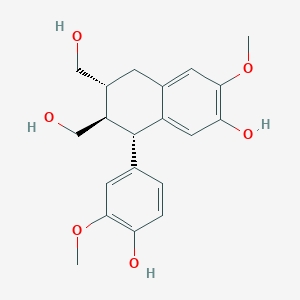

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXBIXJCWAUCH-KPHUOKFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203273 | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-29-8 | |

| Record name | (+)-Isolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isolariciresinol?

A1: this compound has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers often characterize this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the compound's structure and fragmentation patterns. [, , , , , ]

Q3: Has this compound been found in pumpkin seeds? What other lignans are present in flaxseed and pumpkin seeds?

A3: Yes, this compound was identified in pumpkin seeds for the first time in a study comparing different hydrolysis methods for lignan glycosides. [] Flaxseed contains glycosides of secothis compound as the major lignan, along with smaller amounts of matairesinol, this compound, and pinoresinol. []

Q4: What are the main natural sources of this compound?

A4: this compound is primarily found in flaxseed, but also occurs in other plants like pumpkin seeds, Norway spruce knots, and western larch heartwood. [, , , ]

Q5: Which plant species showed this compound as the predominant compound in specific parts?

A5: Secothis compound, a precursor to this compound, was found to be the predominant compound in knotwood and branchwood extracts of Silver Fir. []

Q6: How is this compound metabolized in the human body?

A6: this compound, often present as a glycoside, needs to be converted into its aglycone form by gut bacteria before absorption. This aglycone can then be further metabolized by the gut microflora into mammalian lignans, enterolactone, and enterodiol. [, , ]

Q7: Can the type of bread consumed influence this compound metabolism?

A7: Research indicates that consuming rye bread, richer in plant lignans like this compound compared to wheat bread, leads to a higher formation and excretion of the mammalian lignan enterolactone in pigs. [, ]

Q8: What is the role of lactic acid bacteria in the biotransformation of flax lignans like this compound?

A8: Lactic acid bacteria (LAB) with β-glucosidase activity can transform this compound diglucoside (SDG) into SECO, a precursor to this compound. This bioconversion process is influenced by factors like substrate concentration and reaction time. []

Q9: Does this compound have antioxidant properties?

A9: Yes, this compound, along with other lignans from Chilean woods, exhibits antioxidant activity against DPPH free radicals and possesses iron-chelating capacity. []

Q10: How does the antioxidant activity of this compound compare to other antioxidants?

A10: Studies show that this compound, lariciresinol, and isotaxiresinol, all isolated from Taxus cuspidata heartwood, exhibited higher radical scavenging activity than α-tocopherol and butylated hydroxytoluene (BHT), two common antioxidants. []

Q11: Can this compound be used to enhance the antioxidant capacity of food products?

A11: Research suggests that supplementing apple juice with this compound can increase its antioxidant activity during storage, potentially demonstrating its application as a natural antioxidant in the food industry. []

Q12: What is the role of this compound in plant defense mechanisms?

A12: While not directly addressed in the provided research, phenolic compounds like lignans are known to play a crucial role in plant defense mechanisms against pathogens and environmental stresses. []

Q13: What analytical methods are commonly used to identify and quantify this compound?

A13: Researchers often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector, Mass Spectrometry) to identify, separate, and quantify this compound in complex mixtures. [, , , , , ]

Q14: Can Centrifugal Partition Chromatography be used to isolate this compound?

A14: Yes, Centrifugal Partition Chromatography, using a specific solvent system (ARIZONA system K), has proven effective in isolating this compound from maritime pine knots with high purity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.